CM03 is classified as a clerodane-type diterpene. Diterpenes are a subclass of terpenes that contain four isoprene units and can exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. The specific structural characteristics of CM03 contribute to its classification within this group, highlighting its potential for pharmacological applications .
The synthesis of CM03 can be approached through several methods, including extraction from natural sources and synthetic organic chemistry techniques. Natural extraction involves isolating the compound from plant or marine organisms known to produce it.
In laboratory settings, synthetic routes may involve:
The extraction process typically involves solvent extraction techniques such as:
The molecular structure of CM03 features a complex arrangement typical of clerodane diterpenes, characterized by multiple rings and functional groups. The specific stereochemistry and functional groups present in CM03 contribute significantly to its biological activity.
The molecular formula for CM03 is often represented as C20H34O2, indicating the presence of carbon, hydrogen, and oxygen atoms. The precise arrangement of these atoms determines the compound's reactivity and interaction with biological systems.
CM03 participates in various chemical reactions that can alter its structure and enhance its biological activity. Key reactions include:
The reactivity profile of CM03 allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. The specific conditions under which these reactions occur (e.g., temperature, pH) can significantly influence the outcomes.
The mechanism by which CM03 exerts its biological effects involves interaction with cellular targets such as enzymes or receptors. This interaction can modulate various signaling pathways, leading to physiological responses.
Research indicates that CM03 may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines. Additionally, its antimicrobial activity suggests that it disrupts microbial cell membranes or inhibits essential metabolic pathways within pathogens .
CM03 typically appears as a colorless to pale yellow liquid or solid depending on its form and purity. Its melting point and boiling point can vary based on structural modifications.
Key chemical properties include:
Relevant data on solubility and stability should be collected during experimental studies to ensure proper handling and application.
CM03 has garnered attention for its potential applications in various fields:
PDAC’s therapeutic resistance stems from interrelated biological barriers. The tumor microenvironment exhibits intense desmoplasia—a fibrotic stroma that impedes drug delivery—and creates immunosuppressive conditions that neutralize immune surveillance [1]. Additionally, PDAC genomes harbor mutations in KRAS (present in >90% of cases), TP53, and SMAD4, driving aggressive proliferation and metabolic adaptations that render tumors insensitive to single-target agents [1] [6]. First-line chemotherapies achieve median overall survival (mOS) of just 8.5–11.1 months, reflecting the inadequacy of current modalities [1].
Table 1: Efficacy of First-Line Therapies for Metastatic PDAC
Chemotherapy Regimen | Phase | Median OS (Months) | Progression-Free Survival (Months) | Objective Response Rate (%) |
---|---|---|---|---|
Gemcitabine monotherapy | II/III | 5.56 | 2.33 | 5.4 |
Gemcitabine + nab-paclitaxel | III | 8.5 | 5.5 | 23 |
FOLFIRINOX | II/III | 11.1 | 6.4 | 31.6 |
NALIRIFOX | III | 11.1 | 7.4 | 42 |
Source: Adapted from [1]
Gemcitabine, a nucleoside analog inhibiting DNA synthesis, has been the PDAC standard for decades. However, its efficacy is constrained by:
Even combination regimens like gemcitabine/nab-paclitaxel extend mOS by only 1.8 months over gemcitabine alone, highlighting the diminishing returns of conventional cytotoxics [1]. CM03 demonstrates superiority in preclinical models, showing 10-fold greater potency than gemcitabine in PDAC cell lines (GI₅₀ ~10 nM vs. >100 nM) and overcoming resistance in gemcitabine-adapted MIA-PaCa2 cells [6].
G-quadruplexes (G4s) are non-canonical nucleic acid structures formed by guanine-rich sequences in promoter regions of key oncogenes (e.g., KRAS, MYC, PDGF-A). These structures regulate transcriptional activity and are overrepresented in PDAC-associated genes [9]. CM03 exploits this vulnerability through:
CM03 features a naphthalene diimide core with three morpholinopropyl side chains that enable high-affinity G4 binding. Biophysical studies confirm it stabilizes G4 structures with dissociation constants (Kd) in the nanomolar range, favoring parallel-topology G4s prevalent in oncogene promoters [6]. Molecular dynamics simulations reveal that side chains occupy G4 grooves, preventing unwinding by helicases and locking promoters in transcriptionally inert states [3] [6].
Whole-genome RNA-seq of CM03-treated PDAC cells reveals coordinated downregulation of oncogenic networks:
Table 2: Transcriptional Changes Induced by CM03 in PDAC Cells
Pathway | Key Downregulated Genes | Log2(Fold Change) | Biological Impact |
---|---|---|---|
Hedgehog | GLI1, GLI4, PTCH1 | –1.2 to –2.5 | Reduced stromal crosstalk |
WNT/β-catenin | WNT5A, FZD7, DVL2 | –0.8 to –1.9 | Inhibited proliferation |
Axon guidance | NTN4, SEMA3C | –1.1 to –3.0 | Suppressed invasion |
Metabolism | SLC19A1, S100P | –1.5 to –2.2 | Impaired nucleotide biosynthesis |
Source: [6]
The transcriptional dependencies of PDAC align with CM03’s polypharmacology. KRAS-driven tumors overexpress G4-rich genes like PDGF-A, which promotes stromal activation and metastasis [9]. CM03 binds the PDGF-A promoter G4 (Kd = 65 nM), suppressing its expression by >70% [6] [9]. Proteomic studies further identify 86 G4-interacting proteins (e.g., AHNAK, GAPDH) enriched in PDAC, validating CM03’s ability to disrupt master regulatory complexes [9].
Compared to analogues like QN-302 (which has a benzyl-pyrrolidine substituent), CM03 exhibits broader transcriptional repression, affecting >1,000 genes at 24 hours post-treatment. This multi-pathway inhibition circumvents the redundancy that limits single-target agents [3] [6].
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